molecular formula C10H14S B7998385 2-(3-Ethylphenyl)ethanethiol

2-(3-Ethylphenyl)ethanethiol

Cat. No.: B7998385
M. Wt: 166.29 g/mol
InChI Key: NBGFMNSWZNCVNV-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethylphenyl group. Thiols, also known as mercaptans, are sulfur analogs of alcohols and are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Ethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3-ethylphenylmagnesium bromide with ethylene sulfide, followed by hydrolysis to yield the desired thiol. Another method involves the nucleophilic substitution of 3-ethylphenyl halides with thiourea, followed by hydrolysis to produce the thiol.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of thiourea as a nucleophile. The reaction typically occurs under controlled conditions to ensure high yield and purity. The intermediate alkyl isothiourea salt is hydrolyzed with aqueous base to produce the thiol.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethylphenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized by bromine or iodine to form the corresponding disulfide.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.

Common Reagents and Conditions:

    Oxidation: Bromine (Br2) or iodine (I2) in an organic solvent.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

    Substitution: Thiourea in the presence of a base.

Major Products:

    Oxidation: Disulfides (R-S-S-R’).

    Reduction: Thiols (R-SH).

    Substitution: Thiol-substituted compounds.

Scientific Research Applications

2-(3-Ethylphenyl)ethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group can participate in various reactions, making it a versatile intermediate.

    Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used to study these processes.

    Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and detoxifying effects.

    Industry: Thiols are used in the production of certain polymers and as odorants in natural gas to detect leaks.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)ethanethiol involves its thiol group, which can undergo oxidation to form disulfides. This interconversion between thiols and disulfides is essential in various biological processes, including the stabilization of protein structures through disulfide bonds. The thiol group can also react with heavy metals, forming insoluble compounds and inactivating proteins containing cysteine residues.

Comparison with Similar Compounds

    Ethanethiol: A simple thiol with a strong odor, used as an odorant in natural gas.

    1-Butanethiol: Another thiol with a pungent odor, used in organic synthesis.

    3-Methyl-1-butanethiol: Known for its presence in skunk scent.

Uniqueness: 2-(3-Ethylphenyl)ethanethiol is unique due to its specific structure, which includes an ethylphenyl group. This structural feature imparts distinct chemical properties and reactivity compared to simpler thiols. Its applications in various fields, including chemistry and biology, highlight its versatility and importance in scientific research.

Properties

IUPAC Name

2-(3-ethylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8,11H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFMNSWZNCVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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